5-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
MFCD32661983, also known as 5-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C9H5BrF6O2 and a molecular weight of 339.03 g/mol . This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of MFCD32661983 typically involves the bromination of a suitable precursor, followed by the introduction of trifluoromethoxy and trifluoromethyl groups. One common synthetic route starts with 1,4-diiodo-2,5-dibromobenzene, which is coupled with (3-cyanopropyl)di-isopropylsilyl acetylene (CPDIPSA). The intermediate is then functionalized with methoxynaphthalene units and trimerized using 1,4-dibromobenzene linkers. The final step involves aromatization to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
MFCD32661983 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the bromine or trifluoromethyl groups.
Common Reagents and Conditions: Typical reagents include palladium catalysts, boron reagents, and various oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
MFCD32661983 has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including those targeting specific enzymes or receptors.
Industry: MFCD32661983 is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD32661983 depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
MFCD32661983 can be compared with other similar compounds, such as:
5-Bromo-2-(trifluoromethoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzene: Lacks the bromine atom, affecting its suitability for certain reactions.
5-Bromo-2-(trifluoromethyl)benzene: Lacks the trifluoromethoxy group, leading to variations in its chemical behavior and applications.
The unique combination of bromine, trifluoromethoxy, and trifluoromethyl groups in MFCD32661983 makes it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H5BrF6O2 |
---|---|
Molecular Weight |
339.03 g/mol |
IUPAC Name |
1-[5-bromo-2-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5BrF6O2/c10-4-1-2-6(18-9(14,15)16)5(3-4)7(17)8(11,12)13/h1-3,7,17H |
InChI Key |
WKBGNBHAQGSOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)O)OC(F)(F)F |
Origin of Product |
United States |
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